N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple nitrogen atoms in the structure makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves multiple steps, including the formation of the triazolo[4,3-b]pyridazine core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazolo[4,3-b]pyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethyl group and other substituents via nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link different fragments of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction of nitro groups or other reducible functionalities using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Solvents: DMF, DMSO, THF
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Employed in the development of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Uniqueness
N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
Molecular Formula |
C17H20F3N9 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N9/c1-11-10-14(22-16(21-11)26(2)3)28-8-6-27(7-9-28)13-5-4-12-23-24-15(17(18,19)20)29(12)25-13/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
SFLSTYQNZCBZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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